REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH3:6][C:7]1[N:12]=[CH:11][C:10]([CH:13]=O)=[CH:9][CH:8]=1.[OH-].[Na+]>O>[NH2:5][CH:13]([C:10]1[CH:11]=[N:12][C:7]([CH3:6])=[CH:8][CH:9]=1)[C:1]#[N:2] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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6.96 g
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Type
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reactant
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Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at room temperature for 18 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |